molecular formula C20H21N3O2S2 B2709830 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide CAS No. 864859-82-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide

Cat. No. B2709830
CAS RN: 864859-82-5
M. Wt: 399.53
InChI Key: KSKYQMSHODHECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide” is a compound that is likely to be a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis pathway for the requested compound was not found in the available resources.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, including compounds related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide. These compounds were subjected to in silico molecular docking screenings targeting GlcN-6-P synthase. The findings indicated moderate to good binding energies, suggesting potential for targeted therapeutic applications (Flefel et al., 2018).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar (2020) synthesized compounds structurally related to this compound, evaluating their insecticidal and antimicrobial potential. This research adds value to understanding the broader applications of such compounds in pest control and antimicrobial resistance (Deohate & Palaspagar, 2020).

Electrophilic Activation in Synthesis

Research by Klumpp et al. (2000) on acetyl-substituted heteroaromatic compounds, similar in structure to this compound, explored their reactivity and electrophilic activation. This study is crucial for understanding the chemical properties and potential synthetic applications of such compounds (Klumpp et al., 2000).

Antimicrobial Activities of Derivatives

Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene, structurally related to this compound, and evaluated their antimicrobial activities. This research contributes to the potential use of these compounds in developing new antimicrobial agents (Gouda et al., 2010).

Synthesis and Characterization in Medicinal Chemistry

Stec et al. (2011) studied the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, including compounds similar to this compound. Their research is pivotal in understanding the therapeutic potential of such compounds in medicinal chemistry (Stec et al., 2011).

Insecticidal Assessment

Fadda et al. (2017) conducted an insecticidal assessment of heterocycles incorporating a thiadiazole moiety, relevant to the structural family of this compound, against the cotton leafworm. This study expands the potential of these compounds in agricultural applications (Fadda et al., 2017).

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-3-6-17(25)22-20-18(19-21-14-7-4-5-8-15(14)26-19)13-9-10-23(12(2)24)11-16(13)27-20/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKYQMSHODHECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.